Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTCATPYBPKQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as methanesulfonic acid
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The piperidine ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of secondary amines
Substitution: Formation of various esters or amides
Scientific Research Applications
Scientific Research Applications
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate has been investigated for various applications across different fields:
Medicinal Chemistry
This compound is primarily applied in drug discovery due to its potential pharmacological activities:
- Antimicrobial Properties : Research indicates significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have shown efficacy against:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | 17 |
| Escherichia coli | 0.5 | 1 | 15 |
| Bacillus subtilis | 0.2 | 0.4 | 16 |
- Anticancer Activity : Studies on cancer cell lines (e.g., HePG-2 for liver cancer and MCF-7 for breast cancer) revealed IC50 values below 25 μM, indicating strong cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HePG-2 | <25 |
| MCF-7 | <25 |
Biological Studies
The compound's interactions with biological targets are crucial for understanding its mechanisms of action:
- Receptor Interactions : Preliminary data suggest interactions with specific receptors involved in microbial resistance or neuroprotection.
- Mechanistic Studies : Techniques such as molecular docking and binding assays are employed to elucidate these interactions further.
Industrial Applications
In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals and other industrial products due to its chemical properties.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
-
Antimicrobial Efficacy Study :
- Conducted on a range of bacterial strains.
- Results demonstrated that the compound significantly inhibited the growth of Gram-positive bacteria.
-
Anticancer Research :
- Investigated for its effects on different cancer cell lines.
- Results indicated potent anti-proliferative effects, warranting further exploration as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate belongs to a broader class of 1,3-thiazole-5-carboxylate derivatives, which vary in substituents at the 2- and 4-positions. Key analogs include:
Substituent Impact :
- Piperidine vs. Aromatic Groups: The piperidine moiety in the target compound improves water solubility compared to purely aromatic analogs (e.g., diphenylamino or chlorophenyl derivatives), which are more lipophilic .
- Boc-Protected Amines: The Boc group in Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate enhances stability during synthetic steps but requires deprotection for biological activity .
Physicochemical and Crystallographic Properties
- Crystallography: The diphenylamino analog crystallizes in a monoclinic system (a = 9.573 Å, β = 92.35°) with weak C–H∙∙∙O interactions . The Boc-protected derivative forms dimeric units via N–H∙∙∙N hydrogen bonds, stabilizing its crystal lattice .
- Solubility: Piperidine-containing derivatives generally exhibit higher aqueous solubility than chlorophenyl or diphenylamino analogs due to the basic nitrogen in piperidine .
Biological Activity
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate (MPTC) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
MPTC belongs to the thiazole family, characterized by a thiazole ring substituted with a piperidine moiety and a carboxylate group. The synthesis of MPTC typically involves the reaction of 2-(piperidin-4-yl)-thiazole with methyl chloroformate under basic conditions, which facilitates the formation of the methyl ester.
Anticancer Activity
Recent studies have demonstrated that MPTC exhibits potent anticancer properties. The compound's mechanism involves the inhibition of key proteins associated with cancer cell proliferation.
- Case Study: Inhibition of CDK9
A study highlighted that derivatives similar to MPTC showed significant inhibition of cyclin-dependent kinase 9 (CDK9), a critical regulator in cancer cell transcription. Compounds with structural similarities exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
| Compound | Activity | IC50 (nM) |
|---|---|---|
| MPTC | CDK9 Inhibition | <10 |
| Compound A | CDK2 Inhibition | 15 |
| Compound B | Anti-proliferative | 20 |
Antimicrobial Activity
MPTC has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings: In Vitro Antimicrobial Evaluation
In vitro tests revealed that MPTC exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bactericidal |
Anti-inflammatory Effects
The anti-inflammatory potential of MPTC has been explored in various models. It has shown promise in reducing inflammation markers and mediators in vitro.
- Study on Cytokine Production
Research indicated that MPTC significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that MPTC may serve as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of MPTC. Variations in substituents on the thiazole ring and piperidine moiety have been shown to influence biological activity significantly.
- Key Findings
- Substitution at the C5 position of the thiazole ring enhances anticancer activity.
- The presence of electron-withdrawing groups on the piperidine increases antimicrobial potency.
Q & A
Q. What are the common synthetic routes for Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, such as cyclocondensation of intermediates like ethyl acetoacetate with phenylhydrazine derivatives, followed by functional group modifications. For example, hydrolysis of ester groups under basic conditions can yield carboxylic acid derivatives, as seen in analogous pyrazole-carboxylate syntheses . Thiazole rings are often constructed via Hantzsch thiazole synthesis, utilizing thioureas or thioamides with α-haloketones .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, thiazole C-N vibrations).
- NMR spectroscopy (¹H and ¹³C) to resolve piperidine ring protons (δ 1.5–3.0 ppm), thiazole protons (δ 7.0–8.5 ppm), and methyl ester groups (δ 3.7–3.9 ppm) .
- Mass spectrometry for molecular ion confirmation and fragmentation patterns .
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction rates, while catalysts like piperidine or triethylamine aid in deprotonation steps. Ethanol or methanol is preferred for crystallization due to the compound’s moderate solubility .
Advanced Research Questions
Q. How do solvent polarity and temperature influence yield in its synthesis?
Solvent polarity affects intermediate stability: non-polar solvents (e.g., toluene) may reduce side reactions in cyclocondensation, while elevated temperatures (70–90°C) improve reaction kinetics but risk decomposition. Systematic optimization using design of experiments (DoE) is recommended, as demonstrated in multi-component thiazole syntheses .
Q. What strategies resolve contradictions in reported melting points or spectral data?
Discrepancies often arise from impurities or polymorphic forms. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol can standardize purity. Cross-validation using single-crystal X-ray diffraction (e.g., SHELXL refinement) ensures structural accuracy .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 113 K) to minimize thermal motion. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, leveraging least-squares algorithms to optimize atomic coordinates and displacement parameters .
Q. What computational methods predict its bioactivity or binding affinity?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Glide) models interactions with biological targets. For example, piperidine-thiazole hybrids have shown affinity for neurological receptors via hydrophobic and hydrogen-bonding interactions .
Q. How are byproducts analyzed in its synthesis?
LC-MS and HPLC-MS identify byproducts (e.g., uncyclized intermediates or oxidation products). Isotopic labeling (e.g., ¹³C tracing) can track reaction pathways, while kinetic studies isolate rate-determining steps .
Methodological Guidance
Q. What protocols ensure reproducibility in hydrolysis of the methyl ester group?
Use controlled basic conditions (e.g., NaOH in ethanol/water, 60°C, 6–12 hrs) with pH monitoring. Neutralization with HCl followed by extraction (ethyl acetate) and drying (MgSO₄) yields the carboxylic acid derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
